molecular formula C12H14N4S B13375480 9-butyl-9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-yl hydrosulfide

9-butyl-9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-yl hydrosulfide

Cat. No.: B13375480
M. Wt: 246.33 g/mol
InChI Key: NGVWFORJRSPUKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-butyl-9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-yl hydrosulfide is a heterocyclic compound that belongs to the class of triazolobenzimidazoles

Preparation Methods

The synthesis of 9-butyl-9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-yl hydrosulfide typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 9-butyl-1,2,4-triazole with o-phenylenediamine in the presence of a sulfur source, such as hydrogen sulfide or a thiol. The reaction is usually carried out under reflux conditions in a suitable solvent, such as ethanol or acetic acid .

Chemical Reactions Analysis

9-butyl-9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-yl hydrosulfide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can yield thiols or other reduced forms using reducing agents such as lithium aluminum hydride.

    Substitution: The hydrosulfide group can be substituted with other functional groups using nucleophilic substitution reactions.

Scientific Research Applications

9-butyl-9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-yl hydrosulfide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 9-butyl-9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-yl hydrosulfide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, the compound can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

9-butyl-9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-yl hydrosulfide can be compared with other triazolobenzimidazole derivatives, such as:

The unique butyl group in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C12H14N4S

Molecular Weight

246.33 g/mol

IUPAC Name

4-butyl-2H-[1,2,4]triazolo[4,3-a]benzimidazole-1-thione

InChI

InChI=1S/C12H14N4S/c1-2-3-8-15-9-6-4-5-7-10(9)16-11(15)13-14-12(16)17/h4-7H,2-3,8H2,1H3,(H,14,17)

InChI Key

NGVWFORJRSPUKU-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=CC=CC=C2N3C1=NNC3=S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.